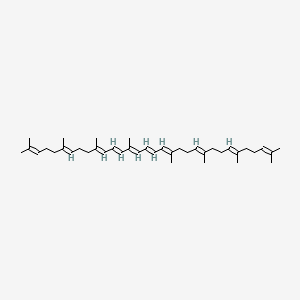
Phytofluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene, also known as phytofluene, belongs to the class of organic compounds known as carotenes. These are a type of unsaturated hydrocarbons containing eight consecutive isoprene units. They are characterized by the presence of two end-groups (mostly cyclohexene rings, but also cyclopentene rings or acyclic groups) linked by a long branched alkyl chain. Carotenes belonging form a subgroup of the carotenoids family. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene is considered to be a practically insoluble (in water) and relatively neutral molecule. cis-7, 7', 8, 8', 11, 12-Hexahydro-carotene has been primarily detected in blood. Within the cell, cis-7, 7', 8, 8', 11, 12-hexahydro-carotene is primarily located in the membrane (predicted from logP) and cytoplasm.
All-trans-phytofluene is the all-trans-isomer of this compound. It has a role as a human xenobiotic metabolite and a plant metabolite.
Applications De Recherche Scientifique
Nutritional Applications
Phytofluene is naturally present in foods such as tomatoes and is recognized for its biological activity. Studies indicate that this compound contributes to antioxidant properties, which can combat oxidative stress in the body.
Dietary Intake and Health Benefits
A study conducted in Spain analyzed the dietary intake of phytoene and this compound among participants. The results showed that these carotenoids are prevalent in human serum and feces, suggesting their bioavailability and potential health benefits:
| Nutrient | Baseline Serum Concentration | Final Serum Concentration |
|---|---|---|
| Phytoene | 0.119 ± 0.035 mg/mL | 0.110 ± 0.025 mg/mL |
| This compound | 0.036 ± 0.027 mg/mL | 0.034 ± 0.018 mg/mL |
These findings support the notion that regular consumption of this compound-rich foods may contribute to better health outcomes, including reduced risks of certain chronic diseases .
Dermatological Applications
This compound's role in dermatology is particularly noteworthy due to its potential protective effects against skin damage.
Topical Formulations
Research has demonstrated that this compound-rich extracts from sources like tomatoes and Dunaliella salina exhibit minimal cytotoxicity and genotoxicity when used in topical formulations. A study assessing the safety of these extracts found:
- No significant cytotoxic or genotoxic potential : Both extracts showed an LD50 greater than 50%, indicating a high safety margin for topical use.
- Skin compatibility : Long-term studies indicated a lack of irritancy or sensitization reactions, supporting their use in cosmetic products .
Photoprotection
This compound has been identified as a potential agent for photoprotection due to its ability to absorb UV light and mitigate skin damage caused by sun exposure. In vitro studies have shown that it can reduce light-induced erythema, suggesting its utility in sunscreens and other protective formulations .
Clinical Trials on Skin Health
A clinical trial evaluated the effects of a cream containing this compound on skin aging parameters over two months. Results indicated significant improvements in skin elasticity, hydration, and overall appearance compared to a placebo group:
| Parameter | Improvement (%) |
|---|---|
| Skin Elasticity | +18% |
| Skin Hydration | +71% |
| Reduction in Wrinkles | Significant |
Participants reported high satisfaction rates regarding the anti-aging effects of the cream .
Antioxidant Activity
Another study highlighted the free radical scavenging properties of this compound, demonstrating its ability to inhibit low-density lipoprotein oxidation—an important factor in cardiovascular health . This suggests that this compound may play a role not only in skin health but also in broader nutritional contexts.
Propriétés
Numéro CAS |
540-05-6 |
|---|---|
Formule moléculaire |
C40H62 |
Poids moléculaire |
542.9 g/mol |
Nom IUPAC |
(6E,10E,12E,14E,16E,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,12,14,16,18,22,26,30-decaene |
InChI |
InChI=1S/C40H62/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15,19-22,25,27-30H,13-14,16-18,23-24,26,31-32H2,1-10H3/b12-11+,25-15+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ |
Clé InChI |
OVSVTCFNLSGAMM-OUOOUFEBSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)C=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C |
Point d'ébullition |
162.5°C |
Key on ui other cas no. |
540-05-6 |
Description physique |
Solid |
Synonymes |
phytofluene phytofluene, (cis)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















